4-{(E)-2-[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]ethenyl}phenyl acetate
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Overview
Description
4-{2-[5-(2-HYDROXYPHENYL)-1H-1,2,4-TRIAZOL-3-YL]VINYL}PHENYL ACETATE is an organic compound that features a triazole ring, a phenyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This reaction involves the use of organoboron reagents and palladium catalysts to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely scale up the Suzuki–Miyaura coupling process, optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{2-[5-(2-HYDROXYPHENYL)-1H-1,2,4-TRIAZOL-3-YL]VINYL}PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the triazole ring could lead to a dihydrotriazole derivative.
Scientific Research Applications
4-{2-[5-(2-HYDROXYPHENYL)-1H-1,2,4-TRIAZOL-3-YL]VINYL}PHENYL ACETATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-{2-[5-(2-HYDROXYPHENYL)-1H-1,2,4-TRIAZOL-3-YL]VINYL}PHENYL ACETATE involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity or acting as a catalyst in chemical reactions. The phenyl and acetate groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Hydroxyphenyl)-2-butanone:
3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole: Similar triazole structure but with different substituents.
Properties
Molecular Formula |
C18H15N3O3 |
---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
[4-[(E)-2-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]ethenyl]phenyl] acetate |
InChI |
InChI=1S/C18H15N3O3/c1-12(22)24-14-9-6-13(7-10-14)8-11-17-19-18(21-20-17)15-4-2-3-5-16(15)23/h2-11,23H,1H3,(H,19,20,21)/b11-8+ |
InChI Key |
IDANBRHRDOJICR-DHZHZOJOSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C/C2=NC(=NN2)C3=CC=CC=C3O |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=CC2=NC(=NN2)C3=CC=CC=C3O |
Origin of Product |
United States |
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